Cyclohexanemethanol

Overview

Description

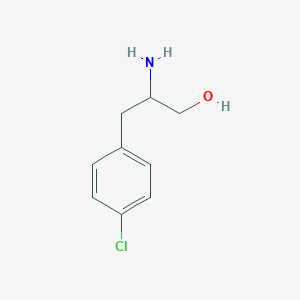

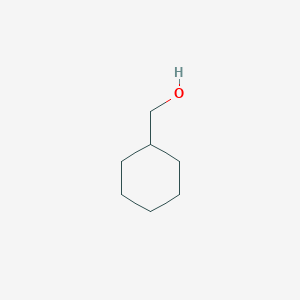

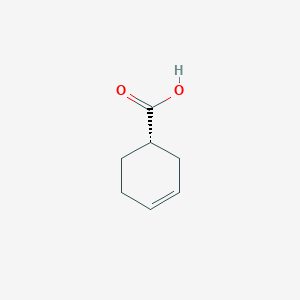

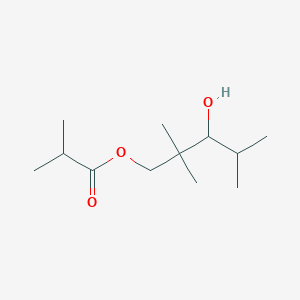

Cyclohexylmethanol is an organic compound with the chemical formula C₇H₁₄O. It consists of a cyclohexane ring functionalized with a hydroxymethyl group. This compound is a colorless liquid, although commercial samples can sometimes appear yellow. Cyclohexylmethanol is known for its mild alcohol-like odor and is used in various chemical applications .

Mechanism of Action

Target of Action

Cyclohexylmethanol is an organic compound with the formula C6H11−CH2−OH . It is a cyclohexane ring functionalized with an alcohol, specifically a hydroxymethyl group

Biochemical Pathways

It can be produced in two steps starting with the hydroformylation of cyclohexene . This process also gives cyclohexane, resulting from hydrogenation . The resulting cyclohexanecarboxaldehyde is then hydrogenated to give the alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethanol can be synthesized through several methods. One common laboratory method involves the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process converts cyclohexene to cyclohexanecarboxaldehyde, which is then hydrogenated to yield cyclohexylmethanol .

Industrial Production Methods: Industrially, cyclohexylmethanol is produced using similar methods but on a larger scale. The hydroformylation process is typically catalyzed by rhodium complexes, and the subsequent hydrogenation is carried out under high pressure and temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethanol undergoes various chemical reactions, including:

Oxidation: Cyclohexylmethanol can be oxidized to cyclohexanone or cyclohexanecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to cyclohexylmethane using strong reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

Oxidation: Cyclohexanone, cyclohexanecarboxylic acid

Reduction: Cyclohexylmethane

Substitution: Cyclohexyl chloride, cyclohexyl bromide

Scientific Research Applications

Cyclohexylmethanol has several applications in scientific research and industry:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Cyclohexylmethanol is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as a precursor for the synthesis of certain medicinal compounds.

Industry: Cyclohexylmethanol is used in the production of fragrances, flavors, and as a solvent in various industrial processes

Comparison with Similar Compounds

Cyclohexylmethanol can be compared with other similar compounds such as:

Cyclohexanol: Unlike cyclohexylmethanol, cyclohexanol has a hydroxyl group directly attached to the cyclohexane ring. Cyclohexanol is more commonly used as a solvent and in the production of nylon.

Cyclohexanone: This compound is an oxidized form of cyclohexylmethanol and is widely used as a solvent and in the production of adipic acid, a precursor for nylon.

Cyclohexanecarboxylic acid: This is another oxidized form of cyclohexylmethanol and is used in the synthesis of various organic compounds

Cyclohexylmethanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

cyclohexylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSAZBXXNIABDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059212 | |

| Record name | Cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a mild camphor odor; [Merck Index] Colorless viscous liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclohexylcarbinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-49-2 | |

| Record name | Cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VDR6634UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and available spectroscopic data for cyclohexylmethanol?

A1: Cyclohexylmethanol (C7H14O) has a molecular weight of 114.18 g/mol. Spectroscopic characterization data includes 1H NMR, 13C NMR [, , ], and MS []. Additionally, FTIR and Raman spectroscopy have been used to analyze its monomer and dimer forms, providing insights into its hydrogen bonding and dispersion interactions [, ].

Q2: How does the structure of cyclohexylmethanol influence its conformational flexibility?

A2: Cyclohexylmethanol exhibits conformational flexibility due to rotations around the C-C bond connecting the cyclohexyl ring and the methanol group []. This flexibility plays a crucial role in its aggregation behavior, affecting how it forms hydrogen bonds and interacts through London dispersion forces.

Q3: How do London dispersion forces impact the aggregation of cyclohexylmethanol?

A3: London dispersion forces significantly impact how cyclohexylmethanol molecules aggregate, particularly in its dimer formations. Research suggests that these interactions can sometimes compete with hydrogen bonding, leading to cooperative OH···OH···π patterns being sacrificed to optimize σ-π dispersion interactions [].

Q4: How does cyclohexylmethanol interact with liver alcohol dehydrogenase (LADH)?

A4: Studies using benzyl alcohol derivatives, including cyclohexylmethanol, as substrates for LADH showed that the benzene ring's electron-withdrawing effect results in lower pre-steady-state rate constants compared to ethanol []. This suggests that the presence of the cyclohexyl ring in cyclohexylmethanol influences its binding and oxidation kinetics with LADH.

Q5: Does stereochemistry play a role in the metabolic fate of cyclohexylmethanol in rabbits?

A5: While cyclohexylmethanol itself lacks a chiral center, its metabolic fate in rabbits suggests stereospecificity. Unlike methylcyclohexanols, which are primarily excreted as glucuronides, cyclohexylmethanol undergoes aromatization to benzoic acid and hippuric acid []. This difference highlights the influence of the cyclohexyl ring structure on its metabolic pathway.

Q6: Can cyclohexylmethanol be used as a chiral resolving agent?

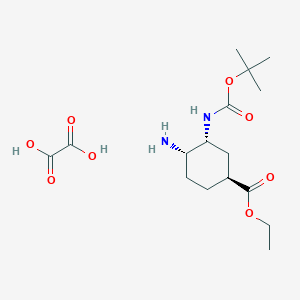

A6: Although not directly used as a resolving agent, cyclohexylmethanol is structurally related to (1R,2S)-2-(benzylamino)cyclohexylmethanol, a compound employed in the optical resolution of (1S,2R)-2-(3-methoxybenzyl)succinic acid. This resolved acid serves as a key intermediate in synthesizing (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, a compound with pharmaceutical relevance [, ].

Q7: How does the ring size in alicyclic alcohols affect their liquid crystal behavior?

A7: Studies on liquid crystals incorporating cyclopropylmethanol, cyclobutylmethanol, cyclopentylmethanol, and cyclohexylmethanol as terminal groups revealed a relationship between ring size and mesogenic properties []. Smaller rings, like cyclopropyl and cyclobutyl, tended to favor nematic phases, while larger rings, like cyclohexyl, promoted smectic C phases.

Q8: Can cyclohexylmethanol be used in asymmetric synthesis?

A8: While cyclohexylmethanol itself is not chiral, its use in the synthesis of (1R,2S)-2-(benzylamino)cyclohexylmethanol, which is a chiral resolving agent, demonstrates its potential utility in asymmetric synthesis strategies [, ].

Q9: What is the behavior of cyclohexylmethanol in binary mixtures with other solvents?

A9: While specific studies focusing on binary mixtures of cyclohexylmethanol are limited within the provided context, research on similar cyclic alcohols suggests that their behavior in such mixtures can significantly impact their properties and applications. For instance, studies on adamantane derivatives with cyclohexylmethanol and 1-heptanol revealed insights into molecular interactions and non-ideality, providing valuable data for potential applications in high energy-density hydrocarbon fuels [].

Q10: How does cyclohexylmethanol react with boron trichloride?

A12: Cyclohexylmethanol reacts with boron trichloride to form the corresponding dichloroborinates (alkoxydichloroboranes) []. Upon thermal decomposition, these intermediates yield a mixture of halide isomers, indicating that ring expansion and 1,2-hydride shifts occur during the reaction.

Q11: How does the reactivity of cyclohexylmethanol with boron trichloride compare to other cyclic alcohols?

A13: Compared to secondary cyclic alcohols lacking ring substituents or those with only a 1-substituent, cyclohexylmethanol reacts less rapidly with boron trichloride. This difference in reactivity suggests that the steric hindrance imposed by the cyclohexyl ring plays a role in the reaction kinetics [].

Q12: Has cyclohexylmethanol been used in cellulose derivatization reactions?

A14: While not directly used in cellulose derivatization, studies focusing on the uncatalyzed esterification of cellulose under homogeneous reaction conditions, including the use of cyclohexylmethanol as a model compound, provide insights into the factors influencing the degree of biopolymer substitution []. These findings contribute to a better understanding of cellulose modification strategies for various applications.

Q13: How does cyclohexylmethanol behave in the presence of strong and weak electrolytes?

A15: Investigations into the impact of various electrolytes on lyotropic mixtures have explored the use of cyclohexylmethanol as a dopant []. These studies revealed that cyclohexylmethanol, possessing only an -OH group, did not significantly influence the stabilization of different nematic phases.

Q14: What is the role of cyclohexylmethanol in studies on thianthrene cation radical reactions?

A16: Cyclohexylmethanol has been employed as a reactant in investigations exploring the reactivity of thianthrene cation radical perchlorate (Th•+ClO4-) with acyclic and cyclic alcohols []. These studies shed light on the reaction mechanisms and product distributions, highlighting the importance of understanding the interactions of such reactive species with alcohols like cyclohexylmethanol.

Q15: What are the potential applications of cyclohexylmethanol in the context of high energy-density hydrocarbon fuels?

A17: Research investigating the physicochemical properties of binary mixtures containing cyclohexylmethanol, such as density, viscosity, and refractive index, aims to provide fundamental data for understanding the properties of such mixtures as potential components for new high energy-density hydrocarbon fuels []. This highlights the importance of exploring the potential of cyclohexylmethanol and similar compounds in developing alternative fuel sources.

Q16: How can cyclohexylmethanol be used to synthesize polymers?

A18: Alkoxides derived from cyclohexylmethanol, specifically ethylmagnesium cyclohexylmethoxide, have demonstrated utility as catalysts in the stereospecific polymerization of methacrylates []. This highlights the potential of cyclohexylmethanol derivatives to act as catalysts or initiators in polymerization reactions, leading to the synthesis of polymers with controlled stereochemistry and properties.

Q17: How does the partial molar volume of cyclohexylmethanol change with temperature in dilute aqueous solutions?

A19: Studies on the partial molar volumes of cyclic alcohols, including cyclohexylmethanol, in dilute aqueous solutions at varying temperatures (298 K to 373 K) provide valuable thermodynamic data []. Understanding these properties is crucial for comprehending the behavior of such compounds in aqueous environments and for various applications involving solution-based processes.

Q18: Can cyclohexylmethanol be used in enantioselective state transfer (ESST) experiments?

A20: Yes, cyclohexylmethanol has been used as a model chiral molecule in theoretical and experimental studies exploring ESST using microwave spectroscopy [, , ]. These investigations leverage the chirality of cyclohexylmethanol conformers to demonstrate the feasibility of selectively transferring population between rotational states of different enantiomers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)

![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)

![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)

![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)

![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)